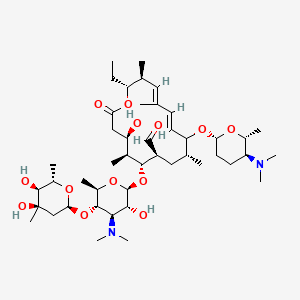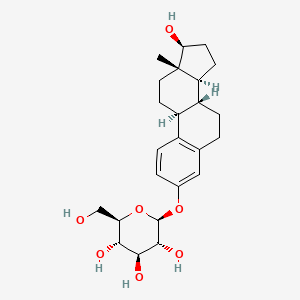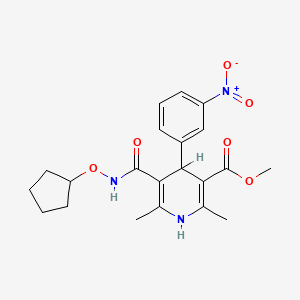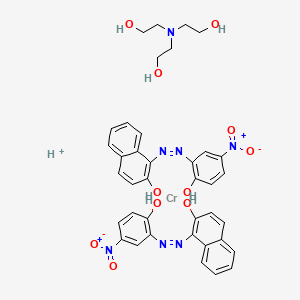
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal, (3Z)- is an organic compound with the molecular formula C₁₄H₂₂O. It is also known as Boronia butenal. This compound is characterized by its unique structure, which includes a cyclohexene ring with three methyl groups and a butenal group. It is an important intermediate in the synthesis of various chemical products, including Vitamin A.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal can be achieved through several synthetic routes. One common method involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone in the presence of a base, such as sodium hydroxide, under controlled temperature and pressure conditions. This reaction yields the desired product with high selectivity and minimal by-products.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is typically carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced catalysts and continuous monitoring of reaction parameters to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of Vitamin A, which is essential for vision and immune function.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of Vitamin A, the compound undergoes a series of enzymatic reactions that convert it into retinol, which is then further processed into retinal and retinoic acid. These molecules play crucial roles in vision, cell growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal: This compound is a structural isomer with similar properties.
2-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-2-butenal: Another isomer with slight differences in reactivity and applications.
Uniqueness
2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-butenal is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to serve as an intermediate in the synthesis of Vitamin A and other valuable compounds highlights its importance in both research and industrial applications.
Eigenschaften
CAS-Nummer |
56013-06-0 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(Z)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-enal |
InChI |
InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7- |
InChI-Schlüssel |
HVDGAAPQCCUWDO-FPLPWBNLSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(C)C=O |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B15187424.png)












